4-(3-Fluorophenyl)sulfanylbutane-1-thiol
Description
4-(3-Fluorophenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a fluorophenyl group attached via a sulfanyl (-S-) linkage to a butane chain terminating in a thiol (-SH) group. The fluorine substituent at the 3-position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
4-(3-fluorophenyl)sulfanylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOCZMZIAMVTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCCS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Chlorophenyl)sulfanylbutan-1-ol
Molecular Formula: C₁₀H₁₃ClOS CAS No.: 15446-08-9 Key Structural Differences:
- Substituent : Chlorine (Cl) at the para-position of the phenyl ring vs. fluorine (F) at the meta-position in the target compound.
- Terminal Functional Group : Hydroxyl (-OH) vs. thiol (-SH).
Property Comparison :
- Electronic Effects: Fluorine’s higher electronegativity (3.98 vs.
- Lipophilicity : The thiol group (-SH) in 4-(3-Fluorophenyl)sulfanylbutane-1-thiol is more lipophilic than the hydroxyl group (-OH), which may enhance membrane permeability.
- Reactivity : Thiols are prone to oxidation (forming disulfides) and nucleophilic reactions, whereas hydroxyl groups participate in hydrogen bonding and esterification.
Applications : 4-(4-Chlorophenyl)sulfanylbutan-1-ol is a precursor in synthesizing surfactants or bioactive molecules, but its fluorinated thiol analog could offer improved stability in drug design .
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride
Molecular Formula: C₁₀H₁₂ClFO₂S CAS No.: 1343917-35-0 Key Structural Differences:
- Linkage Group: Phenoxy (-O-) vs. sulfanyl (-S-).
- Terminal Functional Group : Sulfonyl chloride (-SO₂Cl) vs. thiol (-SH).
Property Comparison :
- Electrophilicity : The sulfonyl chloride group is highly reactive, enabling facile nucleophilic substitution (e.g., amide bond formation), whereas the thiol group participates in redox reactions or metal coordination.
- Stability : Sulfonyl chlorides are moisture-sensitive and require careful handling, while thiols are more stable but require protection against oxidation.
Applications : Sulfonyl chlorides are intermediates in synthesizing sulfonamides (e.g., antibiotics), whereas thiols are utilized in enzyme inhibition (e.g., cysteine protease inhibitors) .
Fluorophenyl-Containing Kinase Inhibitors (e.g., YPC-21813)
Structural Context : Compounds like (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21813) highlight the role of meta-fluorophenyl groups in enhancing target binding affinity and metabolic stability.
Relevance to Target Compound :
- The meta-fluorine orientation in YPC-21813 optimizes hydrophobic interactions with kinase active sites, suggesting similar benefits for this compound in drug discovery.
- Thiol-containing analogs (e.g., the target compound) may exhibit distinct pharmacokinetic profiles compared to hydroxyl or sulfonyl chloride derivatives .
Data Table: Comparative Analysis of Key Compounds
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